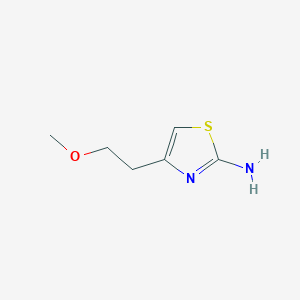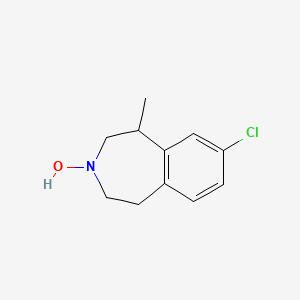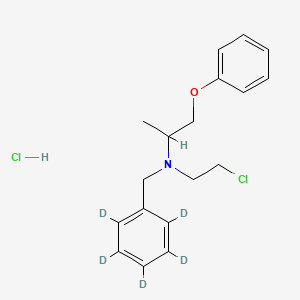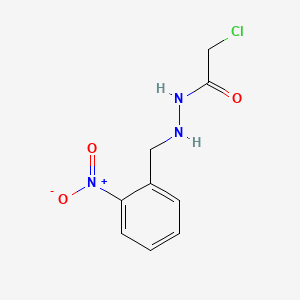![molecular formula C9H15NO2 B12311000 Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El octahidrociclopenta[b]pirrol-3a-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C9H15NO2. Es un compuesto heterocíclico que contiene un anillo de pirrol fusionado con un anillo de ciclopentano y un grupo funcional éster. Este compuesto se utiliza como intermedio en la síntesis orgánica y tiene aplicaciones en varios campos como los farmacéuticos y agroquímicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del octahidrociclopenta[b]pirrol-3a-carboxilato de metilo típicamente implica la condensación de un ácido carboxílico con una amina, seguida de ciclación para formar el anillo de pirrol. Un método común involucra el uso de 2,4,4-trimetoxibutano-1-amina y un ácido carboxílico en condiciones ácidas para facilitar la ciclación . Las condiciones de reacción a menudo incluyen calentamiento y el uso de un solvente como tolueno o etanol.
Métodos de producción industrial
En entornos industriales, la producción de octahidrociclopenta[b]pirrol-3a-carboxilato de metilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El octahidrociclopenta[b]pirrol-3a-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster o en el anillo de pirrol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos principales
Oxidación: Produce cetonas o ácidos carboxílicos.
Reducción: Produce alcoholes.
Sustitución: Produce varios derivados sustituidos dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
El octahidrociclopenta[b]pirrol-3a-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como intermedio en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de agroquímicos y colorantes
Mecanismo De Acción
El mecanismo de acción del octahidrociclopenta[b]pirrol-3a-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El grupo éster puede sufrir hidrólisis para liberar el derivado de pirrol activo, que luego puede interactuar con enzimas o receptores en los sistemas biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura de los derivados formados .
Comparación Con Compuestos Similares
Compuestos similares
- Hexahidrociclopenta[c]pirrol-3a-carboxilato de metilo
- Octahidrociclopenta[c]pirrol-3a-carboxilato de metilo
Unicidad
El octahidrociclopenta[b]pirrol-3a-carboxilato de metilo es único debido a su estructura de anillo específica y grupos funcionales, que confieren reactividad química y actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)10-6-5-9/h7,10H,2-6H2,1H3 |
Clave InChI |
HRTPFAHCMCRODE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCC1NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)



![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)

